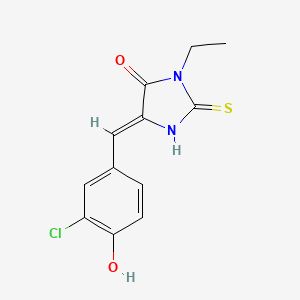
(Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-5-(3-chloro-4-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25ClN2O4S
- Molecular Weight : 461.0 g/mol
- IUPAC Name : (5Z)-5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
The compound features a thiazolidinone core structure, which is known for various biological activities, including herbicidal and antimicrobial properties.
Antimicrobial Properties
Research has indicated that compounds with a thiazolidinone structure exhibit antimicrobial activities. For instance, studies have shown that derivatives of thiazolidinones can inhibit bacterial growth effectively. The specific compound has been tested against various strains, demonstrating promising results in inhibiting growth.
Herbicidal Activity
A study examining the herbicidal properties of related thiazolidinone compounds found that they exhibited significant efficacy against common weeds such as Zea mays, Triticum aestivum, and Arabidopsis thaliana. The compound's ability to inhibit the growth of these plants suggests its potential use as a herbicide. In greenhouse tests, certain derivatives showed over 75% inhibitory activity against root growth in Triticum aestivum .
| Compound | Target Species | Inhibitory Activity (%) |
|---|---|---|
| Compound A | Zea mays | 60% |
| Compound B | Triticum aestivum | 50% |
| Compound C | Arabidopsis thaliana | 50% |
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as protein synthesis and enzyme activity. The thiazolidinone moiety may interact with specific enzymes or receptors within target organisms, leading to disrupted metabolic pathways.
Case Study 1: Synthesis and Evaluation
In a notable study, researchers synthesized several derivatives of thiazolidinones and evaluated their biological activity. The results indicated that compounds with hydroxyl substitutions on the aromatic ring exhibited enhanced herbicidal activity compared to their unsubstituted counterparts . This highlights the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Comparative Analysis
A comparative analysis of this compound with other known herbicides revealed that it possesses comparable or superior efficacy against certain weed species. This positions it as a potential candidate for development into a commercial herbicide .
Propiedades
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-3-4-10(16)8(13)5-7/h3-6,16H,2H2,1H3,(H,14,18)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFFKBNOCCNKSL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













